N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)furan-2-carboxamide
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Overview
Description
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)furan-2-carboxamide is a complex organic compound that features a unique structure combining a pyrroloimidazole ring with a phenyl group and a furan-2-carboxamide moiety. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrroloimidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: This step often involves a cross-coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Introduction of the Furan-2-carboxamide Moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophiles like alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities.
Imidazole Containing Compounds: Known for their broad range of chemical and biological properties.
Indole Derivatives: These compounds also feature a fused ring system and are prevalent in many bioactive molecules.
Uniqueness
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)furan-2-carboxamide is unique due to its specific combination of a pyrroloimidazole ring with a phenyl group and a furan-2-carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(15-6-3-9-22-15)19-13-5-1-4-12(10-13)14-11-18-16-7-2-8-20(14)16/h1,3-6,9-11H,2,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALAJECULNLTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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